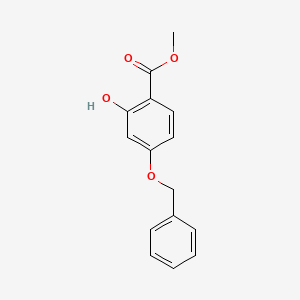

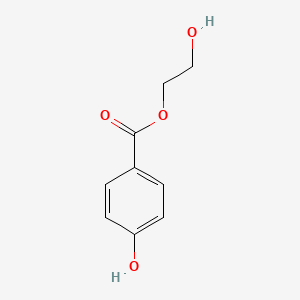

4-Hidroxibenzoato de 2-hidroxietilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-Hydroxyethyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food preservatives

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that hydroxybenzoic acid derivatives, which include 2-hydroxyethyl 4-hydroxybenzoate, play key roles in microbial carbon metabolism .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other hydroxybenzoic acid derivatives, which are known to interact with various enzymes and proteins within the cell .

Biochemical Pathways

2-Hydroxyethyl 4-hydroxybenzoate is likely involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It may also be involved in the gentisate pathway, which is used by some bacteria to degrade aromatic compounds

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to other hydroxybenzoic acid derivatives, it may have similar effects, such as influencing microbial carbon metabolism .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl 4-hydroxybenzoate can be influenced by various environmental factors. For example, the compound’s solid state at room temperature could impact its solubility and therefore its bioavailability and efficacy. Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and action.

Análisis Bioquímico

Biochemical Properties

2-Hydroxyethyl 4-hydroxybenzoate plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme para-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of para-hydroxybenzoate to form protocatechuate . This interaction is crucial for the compound’s antimicrobial properties, as it disrupts the metabolic processes of microorganisms, leading to their inhibition or death.

Cellular Effects

2-Hydroxyethyl 4-hydroxybenzoate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain bacterial cells by interfering with their cell wall synthesis and energy production . Additionally, 2-Hydroxyethyl 4-hydroxybenzoate can modulate gene expression related to stress response and metabolic pathways, further contributing to its antimicrobial effects.

Molecular Mechanism

The molecular mechanism of 2-Hydroxyethyl 4-hydroxybenzoate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of enzymes involved in the synthesis of bacterial cell walls, such as transpeptidases . This inhibition disrupts the integrity of the bacterial cell wall, causing cell lysis and death. Additionally, 2-Hydroxyethyl 4-hydroxybenzoate can induce changes in gene expression, leading to altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyethyl 4-hydroxybenzoate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Hydroxyethyl 4-hydroxybenzoate remains stable under various conditions, maintaining its antimicrobial properties . Prolonged exposure to environmental factors such as light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained antimicrobial effects, although its potency may decrease over time.

Dosage Effects in Animal Models

The effects of 2-Hydroxyethyl 4-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects such as skin irritation and allergic reactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose does not proportionally enhance its antimicrobial properties. Toxicity studies in animal models have shown that high doses of 2-Hydroxyethyl 4-hydroxybenzoate can lead to systemic toxicity, affecting liver and kidney function.

Metabolic Pathways

2-Hydroxyethyl 4-hydroxybenzoate is involved in several metabolic pathways. It is metabolized by enzymes such as para-hydroxybenzoate hydroxylase, which converts it into protocatechuate . This intermediate is further metabolized through the β-ketoadipate pathway, leading to the production of acetyl-CoA and succinyl-CoA, which enter the tricarboxylic acid cycle . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Hydroxyethyl 4-hydroxybenzoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, its accumulation in the cytoplasm can enhance its antimicrobial effects by increasing its concentration at the site of action.

Subcellular Localization

The subcellular localization of 2-Hydroxyethyl 4-hydroxybenzoate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or cell membrane, where it can interact with enzymes and other biomolecules involved in antimicrobial activity. The precise localization of 2-Hydroxyethyl 4-hydroxybenzoate can influence its efficacy and potency as an antimicrobial agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

4-Hydroxybenzoic acid+Ethylene glycol→2-Hydroxyethyl 4-hydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of 2-hydroxyethyl 4-hydroxybenzoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyethyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde.

Reduction: Formation of 4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates

Comparación Con Compuestos Similares

2-Hydroxyethyl 4-hydroxybenzoate can be compared with other similar compounds, such as:

- Methyl 4-hydroxybenzoate

- Ethyl 4-hydroxybenzoate

- Propyl 4-hydroxybenzoate

Uniqueness

The presence of the hydroxyethyl group in 2-hydroxyethyl 4-hydroxybenzoate imparts unique solubility and reactivity properties compared to its methyl, ethyl, and propyl counterparts. This makes it particularly useful in applications where enhanced solubility and reactivity are desired .

Propiedades

IUPAC Name |

2-hydroxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHGEIJFEHZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296123 | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-90-4 | |

| Record name | Ethylene glycol MONO-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2496-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyethyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

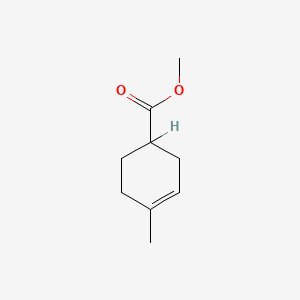

Q1: What is the molecular structure of 2-hydroxyethyl 4-hydroxybenzoate and how was it determined?

A1: 2-Hydroxyethyl 4-hydroxybenzoate (C₉H₁₀O₄) is an ester with a hydroxyl group on the ethyl chain. Its structure was characterized using single crystal X-ray diffraction. [] The analysis revealed a planar benzene ring with a carboxyl group attached. The carboxyl group is slightly out of plane with the benzene ring, with a dihedral angle of 11.93°. Additionally, the 2-hydroxyethyl side chain adopts a gauche conformation. []

Q2: What intermolecular interactions are observed in the crystal structure of 2-hydroxyethyl 4-hydroxybenzoate?

A2: The crystal structure analysis revealed that molecules of 2-hydroxyethyl 4-hydroxybenzoate are linked together through hydrogen bonding. [] Specifically, O—H⋯O and C—H⋯O hydrogen bonds were identified, contributing to the overall packing arrangement within the crystal lattice. []

Q3: Has 2-hydroxyethyl 4-hydroxybenzoate been found in nature and, if so, where?

A3: Yes, 2-hydroxyethyl 4-hydroxybenzoate has been isolated from the fresh leaves of Aristolochia cucurbitifolia, a plant native to Taiwan. [] This finding is significant as it highlights the potential of natural sources in providing novel chemical entities.

Q4: Apart from its natural occurrence, is there any information about how 2-hydroxyethyl 4-hydroxybenzoate can be synthesized?

A4: Interestingly, research describes an unexpected reaction pathway where 2-bromoethyl 4-hydroxybenzoate reacts with sodium hydroxide to yield 2-hydroxyethyl 4-hydroxybenzoate. [] This reaction, confirmed through deuterium labeling studies, proceeds via an internal CO alkylation mechanism involving an intermediate (compound 5 in the study). [] This suggests a potential synthetic route for obtaining 2-hydroxyethyl 4-hydroxybenzoate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

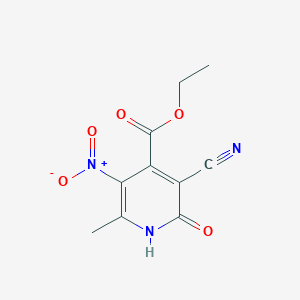

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)